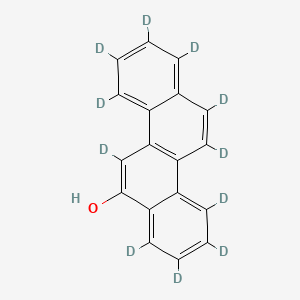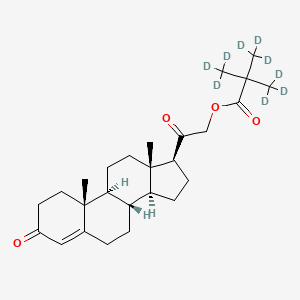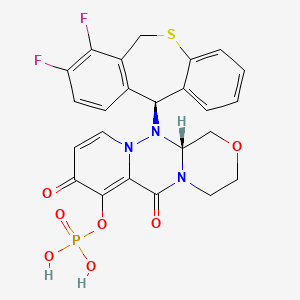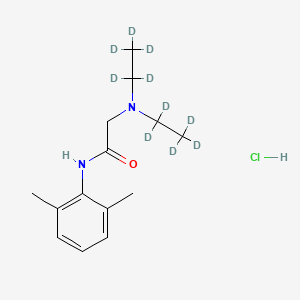![molecular formula C8H10NO6P B12422853 [4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)
[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate is a stable isotope-labeled compound, specifically a deuterated form of pyridoxal phosphate. Pyridoxal phosphate is the active form of vitamin B6 and serves as a coenzyme in various enzymatic reactions. This compound is used in scientific research to study enzyme mechanisms and metabolic pathways due to its unique isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate involves the deuteration of pyridoxal phosphate. The process typically includes the following steps:
Deuteration of Pyridoxal: Pyridoxal is reacted with deuterium oxide (D2O) to replace hydrogen atoms with deuterium.
Phosphorylation: The deuterated pyridoxal is then phosphorylated using phosphoric acid or a phosphorylating agent under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of pyridoxal are deuterated using D2O in specialized reactors.
Phosphorylation: The deuterated pyridoxal is phosphorylated in industrial reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields alcohols and other reduced forms.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate is widely used in scientific research due to its isotopic labeling. Applications include:
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridoxal phosphate: The non-deuterated form of the compound.
Pyridoxamine phosphate: Another active form of vitamin B6.
Uniqueness
The uniqueness of [4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate lies in its isotopic labeling. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds. This makes it a valuable tool in both basic and applied research .
Propriétés
Formule moléculaire |
C8H10NO6P |
|---|---|
Poids moléculaire |
250.16 g/mol |
Nom IUPAC |
[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)/i1D3 |
Clé InChI |
NGVDGCNFYWLIFO-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)C=O)COP(=O)(O)O |
SMILES canonique |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)












